1-Decyl-[4,4'-bipyridin]-1-ium iodide
Description
Overview of 4,4'-Bipyridinium Cations (Viologens) and their Foundational Research Significance
The N,N'-disubstituted 4,4'-bipyridinium salts, commonly known as viologens, represent a cornerstone class of heterocyclic compounds. nih.gov Their chemical significance is rooted in their exceptional redox activity. nih.gov Viologens can undergo reversible one-electron and two-electron reductions. The first reduction is particularly notable as it generates a stable, intensely colored radical cation (V˙⁺) from the typically colorless or pale yellow dication (V²⁺). nih.gov This distinct color change is the basis for their most widely studied application: electrochromism. nih.gov
The electrochromic properties of viologens have made them critical components in the development of smart glass, electrochromic displays, and anti-glare mirrors. rsc.orgresearchgate.net Beyond electrochromism, the strong electron-accepting nature of the bipyridinium unit has been exploited in the construction of molecular machines, redox indicators, and components in supramolecular charge-transfer systems. nih.govresearchgate.net The tunability of their properties through modification of the nitrogen substituents allows for fine-control over their redox potentials, solubility, and electronic characteristics, making them versatile building blocks in materials science. mdpi.com
Distinctive Structural Features and Research Rationale of 1-Decyl-[4,4'-bipyridin]-1-ium Iodide
This compound is a mono-quaternized 4,4'-bipyridine (B149096) derivative, often referred to as a "monoquat". nih.govnih.gov Its structure is inherently asymmetric, a feature that provides a compelling rationale for its synthesis and study.
Key Structural Features:
Asymmetric Substitution: Unlike the more common symmetrically substituted viologens (e.g., 1,1'-diheptyl-4,4'-bipyridinium), this compound has only one of the two pyridine (B92270) nitrogen atoms quaternized with an alkyl group. This asymmetry is known to suppress the undesirable dimerization of radical cations, a phenomenon that can impair the stability and performance of electrochromic devices. rsc.orgnih.gov
Amphiphilic Character: The molecule is composed of a positively charged, hydrophilic bipyridinium head group and a long, non-polar hydrophobic decyl (C₁₀H₂₁) tail. This combination of polar and non-polar moieties gives the compound amphiphilic, or surfactant-like, properties. nih.gov This structure promotes self-assembly in solution, potentially forming micelles or other ordered aggregates.
Iodide Counter-ion: The iodide anion is not a passive component. Its size, polarizability, and ability to form charge-transfer (CT) complexes can significantly influence the compound's electronic and photophysical properties. acs.org Ion pairing between the cationic bipyridinium head and the iodide anion can affect redox potentials and solubility. researchgate.net In some bipyridinium amphiphiles, the presence of iodide has been noted to inhibit dissolution in certain media. nih.gov
The primary research rationale for investigating this compound is to understand how these specific features—asymmetry and amphiphilicity—govern its physicochemical behavior. Researchers aim to leverage these characteristics to create more stable functional materials and explore novel self-assembly phenomena.
Scope and Academic Objectives for the Compound's Fundamental and Applied Research
The academic interest in this compound encompasses both fundamental characterization and the exploration of potential applications.
Fundamental Research Objectives:
Electrochemical Analysis: A central objective is to characterize its redox behavior using techniques like cyclic voltammetry to determine the potentials of its reduction and oxidation processes. researchgate.net This data is crucial for assessing its suitability for electronic applications.
Spectroelectrochemical Studies: Investigating the compound's optical properties (e.g., via UV-Vis spectroscopy) as a function of its redox state is essential to quantify its electrochromic performance, including color changes and switching stability. researchgate.net
Self-Assembly Studies: A significant area of fundamental research involves studying its aggregation behavior in various solvents. Techniques such as critical micelle concentration (CMC) determination help to understand how its amphiphilic nature drives the formation of supramolecular structures. researchgate.net
Applied Research Scope:
Stable Electrochromic Materials: A primary goal is to develop it as a chromophore for high-performance electrochromic devices that exhibit enhanced operational stability due to the suppression of radical dimerization. researchgate.netnih.gov
Redox-Active Surfactants: Its amphiphilic nature makes it a candidate for use as a redox-active surfactant, which could be employed in emulsion stabilization, as a phase-transfer catalyst, or for modifying electrode surfaces.
Supramolecular Chemistry: The compound serves as a versatile building block for constructing more complex, functional systems. It can be used as a ligand for creating metal-organic frameworks (MOFs) or as a component in host-guest systems where its redox state can be used to switch the system's properties. nih.govmdpi.com
Interactive Data Table: Representative Properties of Asymmetric and Amphiphilic Bipyridinium Salts
The following table presents typical data ranges and properties investigated for asymmetrically substituted and long-chain alkyl bipyridinium compounds, similar in class to this compound. The values are illustrative and based on findings for related structures in the literature.
| Property | Description | Typical Value/Observation | Relevant Research Context |
| First Reduction Potential (E¹/²) | The electrochemical potential at which the pyridinium (B92312) cation is reduced to its radical cation. | Varies with solvent and substituent; often in the range of -0.4 V to -0.8 V (vs. Ag/AgCl). | Essential for designing electrochromic devices and redox-responsive systems. researchgate.net |
| Radical Cation Absorption (λ_max) | The wavelength of maximum light absorption for the colored radical cation state. | Typically between 500-610 nm, resulting in magenta, blue, or violet colors. Asymmetry can shift this value. nih.gov | Determines the color and optical contrast in electrochromic applications. |
| Dimerization Suppression | The ability of the molecular structure to prevent the pairing of two radical cations. | Asymmetric structures show significantly reduced or no dimerization compared to symmetric analogues. | Crucial for achieving long-term operational stability in electrochromic devices. rsc.orgresearchgate.netnih.gov |
| Amphiphilicity (CMC) | The concentration at which the molecules begin to form micelles in an aqueous solution. | Dependent on alkyl chain length; longer chains lead to lower CMC values. | Key parameter for applications involving self-assembly, such as drug delivery or catalysis. researchgate.net |
| Counter-ion Influence | The effect of the anion (e.g., I⁻) on the physical and chemical properties. | Iodide can form charge-transfer bands and influences solubility and ion-pairing strength. researchgate.netnih.gov | Important for tuning solubility, stability, and electronic properties of the salt. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H29IN2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-decyl-4-pyridin-4-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H29N2.HI/c1-2-3-4-5-6-7-8-9-16-22-17-12-20(13-18-22)19-10-14-21-15-11-19;/h10-15,17-18H,2-9,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
UNBGWFALZIPVRJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation
Established and Emerging Methodologies for the Quaternization of 4,4'-Bipyridine (B149096) to 1-Decyl-[4,4'-bipyridin]-1-ium Iodide
The quaternization of 4,4'-bipyridine is a crucial step that transforms the neutral bidentate ligand into a cationic species, profoundly altering its electronic properties. The synthesis of this compound involves the selective mono-alkylation of one of the two equivalent nitrogen atoms of the 4,4'-bipyridine core.
Conventional Synthetic Routes and Optimization Protocols
The most common and established method for synthesizing this compound is a direct quaternization reaction, a type of N-alkylation. This reaction involves treating 4,4'-bipyridine with a suitable alkylating agent, in this case, 1-iododecane.
The reaction is typically carried out by dissolving 4,4'-bipyridine in an appropriate organic solvent and adding a stoichiometric amount (usually a slight excess) of 1-iododecane. The nucleophilic nitrogen atom of one of the pyridine (B92270) rings attacks the electrophilic carbon atom of the 1-iododecane, displacing the iodide ion and forming the desired pyridinium (B92312) salt.
Reaction Scheme: C₁₀H₈N₂ (4,4'-Bipyridine) + C₁₀H₂₁I (1-Iododecane) → [C₂₀H₂₉N₂]⁺I⁻ (this compound)
Optimization of this synthesis involves several factors:
Solvent: The choice of solvent is critical. Solvents such as acetone (B3395972), acetonitrile, or methanol (B129727) are often employed. nih.gov The polarity of the solvent can influence the reaction rate and the solubility of the resulting salt.
Temperature: The reaction is often performed under reflux to increase the rate of reaction. Heating a mixture of 3-pyridine carboxaldehyde and methyl iodide in acetone at 60°C is a documented procedure for a similar quaternization. nih.gov
Reaction Time: Reaction times can vary from several hours to overnight, depending on the reactivity of the alkyl halide and the temperature. nih.gov
Stoichiometry: To favor mono-quaternization and minimize the formation of the di-quaternized by-product (1,1'-didecyl-[4,4'-bipyridin]-1,1'-diium diiodide), a controlled stoichiometry, often with an excess of 4,4'-bipyridine, can be used. However, the mono-substituted product is generally the kinetically favored one.
The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, followed by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials.
Microwave-Assisted Synthesis and Reaction Efficiency Studies
In recent years, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. rsc.orgnih.govnih.govrsc.orgresearchgate.net The synthesis of pyridinium salts, including this compound, can be significantly enhanced using this method.
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction time from hours to minutes. nih.govnih.gov For example, multicomponent reactions to form pyridine derivatives have been successfully performed under microwave irradiation, achieving high yields in short periods. rsc.orgresearchgate.net In some cases, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov
Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Times: Significant acceleration of the quaternization reaction.
Higher Yields: Often provides the desired product in higher purity and yield compared to conventional heating.
Energy Efficiency: More efficient energy transfer leads to lower energy consumption.
Greener Chemistry: Potential for solvent-free reactions reduces waste. nih.gov
Studies comparing conventional heating with microwave irradiation for the synthesis of similar heterocyclic compounds have consistently shown the superiority of the microwave approach in terms of efficiency and reaction time. nih.gov
Investigation of Counterion Exchange Reactions and Their Influence on Product Characteristics
The iodide anion in this compound can be exchanged for other anions, which can significantly alter the physical and chemical properties of the salt, such as its solubility, melting point, and electrochemical behavior. acs.orgacs.org
Common methods for counterion exchange include:
Precipitation: Treating an aqueous or alcoholic solution of the iodide salt with a solution containing a salt of the desired counterion (e.g., a silver salt like silver nitrate (B79036) or a lead salt). The formation of a sparingly soluble precipitate (e.g., silver iodide) drives the reaction to completion. The desired product with the new counterion remains in solution and can be isolated after filtration.
Ion-Exchange Chromatography: Passing a solution of the iodide salt through an ion-exchange resin that has been pre-loaded with the desired counterion (e.g., chloride, tetrafluoroborate, or hexafluorophosphate). The iodide ions are retained by the resin, and the eluate contains the bipyridinium cation with the new counterion. researchgate.net
The nature of the counterion influences the degree of ion pairing and the formation of charge-transfer complexes, which in turn affects the compound's color and spectroscopic properties.
Advanced Spectroscopic Characterization for Mechanistic and Electronic Structural Insights
Spectroscopic techniques are indispensable for confirming the structure of this compound and for understanding its electronic structure and behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Molecular Interactions
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The quaternization of one of the pyridine rings leads to a significant deshielding of the protons on that ring.
Aromatic Protons: The protons on the quaternized pyridinium ring (α and β to the nitrogen) experience a substantial downfield shift compared to the protons on the non-quaternized pyridine ring. The α-protons (adjacent to the positive nitrogen) are the most deshielded. The protons of the un-substituted pyridine ring also show shifts that are different from the parent 4,4'-bipyridine due to the electronic influence of the pyridinium moiety.
Decyl Chain Protons: The protons of the decyl chain will appear in the aliphatic region of the spectrum. The methylene (B1212753) protons (CH₂) directly attached to the nitrogen atom will be the most downfield among the aliphatic signals due to the inductive effect of the positive charge. The terminal methyl group (CH₃) will appear as the most upfield triplet.
¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C spectrum shows a clear distinction between the two pyridine rings.
Aromatic Carbons: The carbon atoms of the quaternized ring are shifted downfield relative to those of the un-substituted ring. scielo.br The carbon atoms adjacent to the pyridinium nitrogen are most affected.
Decyl Chain Carbons: The spectrum will show distinct signals for each of the ten carbon atoms of the decyl chain, with the C1 carbon (attached to the nitrogen) being the most downfield. docbrown.info
The following table summarizes the expected chemical shifts for this compound based on data for analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound, particularly the charge-transfer (CT) interactions between the pyridinium cation and the iodide anion. nih.gov
The electronic spectrum of this compound is characterized by:
π-π Transitions:* Intense absorption bands in the UV region (typically below 300 nm) corresponding to π-π* transitions within the aromatic bipyridinium system. mdpi.com
Charge-Transfer (CT) Band: A broad, less intense absorption band at longer wavelengths (in the visible or near-UV region). This band is not present in the spectra of the individual starting materials and arises from the transfer of an electron from the iodide anion (electron donor) to the electron-deficient pyridinium ring (electron acceptor) upon absorption of light. nih.gov
The position (λ_max) of the CT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com In more polar solvents, the ground state of the ion pair is better stabilized, leading to a higher energy requirement for the charge transfer. Consequently, the CT band shifts to shorter wavelengths (a hypsochromic or blue shift). This property makes such pyridinium iodides useful as probes for solvent polarity. The formation of the charge-transfer complex can result in the appearance of new absorption peaks, for instance at 292 nm and 359 nm in similar systems. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "vibrational fingerprint" of a molecule, providing insights into its chemical bonds, functional groups, and molecular structure. nih.gov For this compound, these techniques are crucial for confirming its synthesis and probing the subtle intermolecular interactions that govern its solid-state and solution-phase behavior.
IR spectroscopy is based on the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. mdpi.comtaylorfrancis.com Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational modes. nih.gov Together, they provide complementary information because the selection rules for a vibration to be IR- or Raman-active are different.
The vibrational spectrum of this compound is dominated by features from the 4,4'-bipyridinium core and the n-decyl chain. Key vibrational modes include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the decyl chain, appearing just below 3000 cm⁻¹.
Pyridine ring stretching (C=C and C=N vibrations): These give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. spectroscopyonline.com The quaternization of one of the nitrogen atoms influences the position and intensity of these bands compared to neutral 4,4'-bipyridine.
Intermolecular interactions significantly influence the vibrational spectra. In the solid state, the coulombic interaction between the cationic bipyridinium headgroup and the iodide anion, as well as potential C-H···I hydrogen bonds, can cause shifts in the vibrational frequencies of the adjacent C-H bonds. nih.govnih.gov Furthermore, π-π stacking interactions between the electron-poor bipyridinium rings can perturb the ring stretching and out-of-plane bending modes. Studies on related intercalated bipyridine compounds have shown the appearance of new vibrational bands in IR and Raman spectra, indicating the formation of coordination complexes and strong host-guest interactions. By analyzing these spectral shifts, the nature and strength of intermolecular forces within the crystal lattice can be inferred. mdpi.com
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Bipyridinium core |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman | Decyl chain conformation |
| Pyridine Ring C=C/C=N Stretch | 1400-1650 | IR, Raman | Electronic structure of the bipyridinium system |
| C-H Bending (in-plane/out-of-plane) | 600-1400 | IR, Raman | Fingerprint identification, substitution pattern |
Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Identification of Intermediate Species
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to observe the intact cation.
The expected ESI-MS spectrum would show a prominent peak corresponding to the 1-Decyl-[4,4'-bipyridin]-1-ium cation (C₂₀H₂₅N₂⁺). The theoretical monoisotopic mass of this cation is 297.2018 u. The observation of this peak confirms the successful N-alkylation of the 4,4'-bipyridine core.
Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. This process helps to verify the connectivity of the molecule. For the 1-Decyl-[4,4'-bipyridin]-1-ium cation, several fragmentation pathways can be predicted based on studies of related pyridinium and dihydropyridine (B1217469) compounds. nih.gov
Plausible Fragmentation Pathways:
Loss of the Decyl Chain: A common fragmentation pathway involves the cleavage of the N-C bond connecting the decyl group, leading to the formation of a 4,4'-bipyridine radical cation (m/z 156.0688) and a neutral decene molecule, or through other rearrangements.
Cleavage within the Decyl Chain: Fragmentation can occur along the alkyl chain, resulting in a series of daughter ions with losses of CₙH₂ₙ₊₁ units.
Ring Cleavage: Higher-energy fragmentation could lead to the cleavage of the pyridine rings themselves.
Mass spectrometry is also invaluable for monitoring the synthesis reaction. By analyzing aliquots of the reaction mixture over time, it is possible to identify the starting materials, the desired product, and any potential intermediates or side-products, such as doubly alkylated bipyridinium dications or products from reactions involving solvent or impurities. In studies of related syntheses, iodine has been shown to act as both an oxidant and its reduced form, hydrogen iodide, as an activator, a dual role that can be investigated through the identification of reaction intermediates by MS. mdpi.com
Table 2: Predicted Mass Spectrometry Data for the 1-Decyl-[4,4'-bipyridin]-1-ium Cation
| Ion | Formula | Predicted m/z | Method of Observation | Significance |
|---|---|---|---|---|
| [M]⁺ | [C₂₀H₂₅N₂]⁺ | 297.20 | ESI-MS | Intact molecular cation |
| [M - C₁₀H₂₀]⁺ | [C₁₀H₈N₂]⁺˙ | 156.07 | MS/MS | Confirms bipyridine core and loss of decyl group |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization and Spin Density Distribution
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to study species with unpaired electrons, such as radicals. The 1-Decyl-[4,4'-bipyridin]-1-ium cation can be readily reduced by one electron to form a stable radical cation, [C₂₀H₂₅N₂]⁺˙. EPR is the definitive method for characterizing this radical species and mapping the distribution of the unpaired electron's spin density across the molecule. researchgate.net
Upon reduction, the EPR spectrum of the radical cation in a fluid solution would exhibit a complex, well-resolved hyperfine structure. This structure arises from the coupling of the unpaired electron's spin with the nuclear spins of the magnetic nuclei in the molecule, primarily the two ¹⁴N nuclei (I=1) and the various ¹H nuclei (I=1/2). researchgate.net The number of lines and their splitting patterns provide a detailed electronic picture of the radical. nih.gov
The key parameters obtained from an EPR spectrum are:
g-value: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic π-radicals like the bipyridinium radical cation, g-values are typically close to that of the free electron (≈2.0023). researchgate.net
Hyperfine Coupling Constants (hfcs, A): The magnitude of the splitting caused by a particular nucleus is its hfc, which is directly proportional to the spin density (ρ) at that nucleus. nih.gov
For the 1-Decyl-[4,4'-bipyridin]-1-ium radical cation, the largest hyperfine couplings are expected from the two nitrogen atoms. The spin density is predicted to be delocalized primarily over the π-system of the two pyridine rings. nih.gov The protons on the rings (especially those in ortho and meta positions to the nitrogens) will also exhibit significant couplings, while the protons on the decyl chain, being further removed from the π-system, will have negligible couplings.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with EPR to calculate the theoretical spin density distribution and predict the hyperfine coupling constants. researchgate.net Comparing the experimental hfcs with the calculated values allows for a precise assignment of the spectral lines and validates the theoretical model of the radical's electronic structure. rsc.org
Table 3: Predicted EPR Parameters for 1-Decyl-[4,4'-bipyridin]-1-ium Radical Cation
| Parameter | Predicted Value Range | Information Derived |
|---|---|---|
| g-value | ~2.0030 | Confirms organic π-radical character |
| A(¹⁴N) | 5-15 MHz | Spin density on nitrogen atoms |
| A(¹H, ortho) | 3-10 MHz | Spin density on C2, C6, C2', C6' positions |
Circularly Polarized Luminescence (CPL) Spectroscopy in Chiral Supramolecular Assemblies of Related Derivatives
Circularly Polarized Luminescence (CPL) is a luminescence phenomenon that provides information on the chiral properties of a molecule in its excited state. nih.govacs.org It measures the differential emission of left and right circularly polarized light by a chiral luminophore. While this compound is itself an achiral molecule, CPL can be observed in supramolecular assemblies of related chiral derivatives or when the achiral molecule is organized into a chiral superstructure. researchgate.net
The generation of CPL in viologen-type systems typically requires the introduction of chirality. This can be achieved by:
Synthesizing intrinsically chiral derivatives: Attaching a chiral moiety to the bipyridinium core.
Inducing chirality through supramolecular assembly: Co-assembling achiral bipyridinium derivatives with a chiral template (e.g., a chiral counter-anion, a chiral gelator, or within a helical polymer matrix). researchgate.net
When such chiral assemblies are formed, intermolecular interactions, such as π-π stacking, can force the bipyridinium units to adopt a helical or twisted arrangement. nih.gov This macroscopic chirality in the assembly can give rise to strong CPL signals, even if the individual molecules are only weakly chiral or achiral. The efficiency of CPL is quantified by the luminescence dissymmetry factor (glum), which is the ratio of the CPL intensity to the total luminescence intensity. rsc.org
In the context of related derivatives, studies have shown that chiral energy transfer can occur within these assemblies. nih.gov If a chiral component (donor) absorbs light and transfers its energy to the luminescent bipyridinium unit (acceptor), the resulting emission can be circularly polarized. The degree of spectral overlap between the donor's emission and the acceptor's absorption is critical for this process. nih.gov Therefore, CPL spectroscopy is a sensitive probe of the chiral organization and excited-state dynamics within supramolecular structures based on bipyridinium scaffolds. acs.org
X-ray Crystallography and Solid-State Structural Analysis for Molecular Packing and Crystal Engineering
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, conformation, and the intermolecular forces that dictate its crystal packing.
While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4,4'-bipyridinium diiodide and other N-substituted bipyridinium salts, allows for a robust prediction of its solid-state features. scispace.comresearchgate.net
Molecular Geometry:
The 4,4'-bipyridinium core is expected to be nearly planar to maximize π-conjugation, although a slight twist between the two pyridine rings is common. researchgate.net
The n-decyl chain will likely adopt a stable, all-trans conformation to minimize steric strain.
Crystal Packing and Intermolecular Interactions: The solid-state architecture is governed by a combination of non-covalent interactions, a key principle in crystal engineering.
π-π Stacking: A dominant interaction is the stacking of the electron-deficient bipyridinium rings. These units are expected to form columns or layered structures, with inter-planar distances typically in the range of 3.4–3.9 Å. nih.govresearchgate.net
Van der Waals Forces: The long decyl chains will interact with those of neighboring molecules via van der Waals forces, likely leading to interdigitated layers that fill the space between the ionic regions of the crystal.
Hydrogen Bonding: Weak C–H···I hydrogen bonds between the aromatic protons of the bipyridinium cation and the iodide anion are expected to play a significant role in stabilizing the crystal lattice. nih.gov
Ionic Interactions: The fundamental electrostatic attraction between the bipyridinium cation and the iodide anion is the primary force holding the structure together. The iodide ions will be positioned to maximize their coordination with the positively charged regions of the cations. nih.gov
These interactions collectively create a specific supramolecular architecture, and understanding them is crucial for designing materials with desired properties. mdpi.com
Table 4: Predicted Crystallographic Data for this compound (based on related structures)
| Parameter | Predicted Information | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic salts researchgate.netresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c, Fdd2) | Common for achiral molecules researchgate.netmdpi.com |
| Key Interactions | π-π stacking, C-H···I bonds, van der Waals | Analysis of similar bipyridinium salts nih.govnih.govresearchgate.net |
| π-π Stacking Distance | 3.4 - 3.9 Å | Observed in related structures nih.gov |
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Detailed Investigation of Redox Potentials
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of viologens. For 1-Decyl-[4,4'-bipyridin]-1-ium iodide, the CV would be expected to exhibit two distinct and reversible one-electron reduction waves. These correspond to the formation of the radical cation (V•⁺) and the neutral species (V⁰), as shown in the following reactions:
V²⁺ + e⁻ ⇌ V•⁺ (First reduction)
V•⁺ + e⁻ ⇌ V⁰ (Second reduction)
The formal redox potentials (E°') for these processes are sensitive to the nature of the N-substituents. While specific data for the 1-decyl derivative is not extensively reported, studies on a range of N-alkyl-N'-substituted 4,4'-bipyridinium salts demonstrate that the length of the alkyl chain generally has a modest impact on the redox potentials in homogeneous solutions. acs.org However, the long decyl chain can promote the adsorption of the viologen onto the electrode surface, which may lead to shifts in the observed peak potentials and the appearance of pre-peaks or post-peaks in the voltammogram, indicative of surface-confined species. nii.ac.jp
A study on N-methyl-N'-carboxydecyl-4,4'-bipyridinium, a related compound, on gold electrodes revealed the significant influence of the interfacial structure on the electrochemical reduction activity. nih.gov The direct adsorption of the molecule onto the electrode surface showed the highest activity for its reduction. nih.gov
The following table provides representative redox potential data for related viologen compounds to illustrate the typical values observed.
| Compound | First Reduction Potential (E°'₁) vs. Ag/AgCl | Second Reduction Potential (E°'₂) vs. Ag/AgCl | Solvent/Electrolyte |
| Methyl Viologen (1,1'-dimethyl-4,4'-bipyridinium dichloride) | ~ -0.45 V | ~ -0.85 V | Aqueous |
| Heptyl Viologen (1,1'-diheptyl-4,4'-bipyridinium dibromide) | ~ -0.4 V | ~ -0.8 V | Aqueous |
| Expected for this compound | Slightly less negative than Methyl Viologen | Slightly less negative than Methyl Viologen | Aqueous/Organic |
Note: The exact potentials for this compound may vary depending on the experimental conditions.
Electron Transfer Mechanisms and Kinetics of Redox Processes
The electron transfer processes for viologens are generally considered to be outer-sphere, meaning there is no bond formation or breakage with the electrode surface during electron transfer. The kinetics of these processes can be evaluated by analyzing the peak separation in cyclic voltammograms and through more advanced techniques like rotating disk electrode (RDE) voltammetry.
For many viologens, the electron transfer is fast, resulting in a peak separation close to the theoretical value of 59/n mV (where n is the number of electrons, in this case, 1) for a reversible process at room temperature. However, the long decyl chain in this compound can influence the kinetics. Adsorption of the molecule on the electrode can either facilitate or hinder electron transfer depending on the orientation and packing of the molecules on the surface.
Studies on viologen-containing polypeptides have shown that the length of the linker between the viologen moiety and a polymer backbone can impact the electron self-exchange rate constant (kex), particularly for the second reduction step. rsc.orgrsc.org While the first reduction's kinetics were less affected by linker length, the second reduction showed a dependency. rsc.orgrsc.org This suggests that the molecular environment and steric factors introduced by the decyl group could play a role in the kinetics of the second electron transfer.
Spectroelectrochemical Studies (UV-Vis-NIR, EPR) for Real-Time Identification of Electrochemically Generated Species
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the species generated at the electrode.
UV-Vis-NIR Spectroelectrochemistry: The dicationic form (V²⁺) of viologens is typically colorless or lightly colored. lookchem.com Upon the first one-electron reduction to the radical cation (V•⁺), a highly colored species is formed, which for most viologens is a deep blue or violet. This radical cation exhibits strong absorption in the visible and near-infrared (NIR) regions of the spectrum. The second reduction to the neutral species (V⁰) often results in a color change, for instance, to a reddish-brown or yellow, or it may be colorless. These distinct optical changes are the basis for the use of viologens in electrochromic devices. nih.gov The specific absorption maxima for the radical cation of this compound would be a key parameter to determine its suitability for such applications.
Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry: EPR is a powerful technique for studying species with unpaired electrons. The radical cation (V•⁺) of viologens, having an unpaired electron, is EPR active. In situ EPR spectroelectrochemistry allows for the direct detection and characterization of this radical as it is generated at the electrode surface. The hyperfine structure of the EPR spectrum can provide detailed information about the distribution of the unpaired electron spin density within the molecule.
Influence of Solvent Environment, Electrolyte Composition, and Temperature on Redox Behavior
The electrochemical behavior of this compound is significantly influenced by its immediate chemical environment.
Solvent: The choice of solvent affects the solubility of the different redox states and can influence the redox potentials through solvation effects. The long, nonpolar decyl chain enhances solubility in organic solvents compared to shorter-chain viologens. In aqueous solutions, it can lead to aggregation and micelle formation.
Electrolyte Composition: The nature and concentration of the supporting electrolyte can have a profound effect. The counter-ion (iodide in this case) can form ion pairs with the viologen cation, which can affect the redox potentials. Furthermore, specific anions from the electrolyte can interact with the viologen, especially in its reduced states, leading to shifts in the observed potentials. jst.go.jp The iodide ion itself is redox-active, which could complicate the electrochemical response at more positive potentials.
Temperature: Temperature affects the kinetics of electron transfer and the diffusion of the electroactive species. Generally, an increase in temperature leads to faster diffusion and electron transfer rates. For viologens that exhibit adsorption or phase transitions on the electrode surface, temperature can also influence the stability and structure of these surface layers.
Investigation of Heterogeneous Electron Transfer Dynamics at Electrode Surfaces
The interaction of this compound with the electrode surface is a critical aspect of its electrochemistry. The long decyl chain imparts surfactant-like properties to the molecule, promoting its adsorption onto the electrode. This can lead to the formation of self-assembled monolayers (SAMs) or condensed films, particularly on hydrophobic surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nii.ac.jp
The formation of such films can be observed in cyclic voltammograms as sharp, narrow peaks, which are characteristic of surface-confined redox processes. The dynamics of heterogeneous electron transfer in these films can be significantly different from that in solution. The rate of electron transfer will depend on the film's structure, the distance of the redox center from the electrode, and the electronic coupling between the viologen and the electrode material. Studies on similar long-chain viologens have shown that the intermolecular interactions within the adsorbed layer play a crucial role in the thermodynamics and kinetics of the surface redox reactions. nii.ac.jp
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Orbital Analysis, and Spin Density Distribution
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. For 1-Decyl-[4,4'-bipyridin]-1-ium iodide, DFT calculations would be instrumental in understanding its fundamental electronic properties.
Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of the 1-Decyl-[4,4'-bipyridin]-1-ium cation. These calculations would reveal how the long decyl chain influences the planarity of the bipyridinium core. Furthermore, DFT provides insights into the electronic properties such as ionization potential and electron affinity, which are crucial for applications in electronics and energy storage.
Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For viologen derivatives, the LUMO is typically localized on the bipyridinium core, which is fundamental to their electrochromic and redox properties.
Spin Density Distribution: In the case of the one-electron reduced radical cation of 1-Decyl-[4,4'-bipyridin]-1-ium, DFT can be used to calculate the spin density distribution. This analysis reveals how the unpaired electron is delocalized across the molecule. Typically, in bipyridinium radicals, the spin density is distributed primarily over the nitrogen atoms and the aromatic rings of the bipyridyl system. Understanding the spin density is essential for interpreting Electron Paramagnetic Resonance (EPR) spectra and for designing molecules with specific magnetic properties.
Table 1: Illustrative DFT-Calculated Properties for a Viologen Cation
| Property | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -3.0 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 3.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.2 Debye | Measure of the polarity of the molecule. |
Note: The values in this table are illustrative for a generic viologen cation and are not specific experimental or calculated data for this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior, Aggregation Phenomena, and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would provide a dynamic picture of how this compound behaves in a solution, which is critical for understanding its real-world applications.
Aggregation Phenomena: Due to its amphiphilic nature, with a charged bipyridinium head and a long hydrophobic decyl tail, this compound is expected to form aggregates such as micelles or vesicles in aqueous solutions. MD simulations can predict the critical micelle concentration and the structure of these aggregates, which is important for applications in drug delivery and materials science.
Solvation Effects: The way a molecule is solvated can significantly impact its properties. MD simulations can provide a detailed picture of the solvation shell around the 1-Decyl-[4,4'-bipyridin]-1-ium cation and the iodide anion, showing the orientation and number of solvent molecules in the immediate vicinity of the ions.
Conductor-like Polarizable Continuum Model (C-PCM) for Accurate Prediction of Solvent Effects on Electronic Properties
The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used implicit solvation model in computational chemistry. It offers a computationally efficient way to study the influence of a solvent on the properties of a solute without explicitly modeling individual solvent molecules.
When applied to this compound, C-PCM would be used in conjunction with DFT to calculate how the electronic properties of the molecule change in different solvents. For instance, the model can predict shifts in UV-Vis absorption spectra (solvatochromism) by calculating the excitation energies in various solvent environments. Viologen iodides are known to exhibit charge-transfer bands whose energy is sensitive to solvent polarity, and C-PCM can effectively model this negative solvatochromism.
Table 2: Illustrative C-PCM Calculation of Solvent Effects on the Lowest Excitation Energy
| Solvent | Dielectric Constant | Illustrative Calculated Excitation Energy (eV) |
| Acetonitrile | 37.5 | 2.8 |
| Methanol (B129727) | 32.7 | 2.9 |
| Ethanol | 24.5 | 3.0 |
| Dichloromethane | 8.9 | 3.2 |
Note: The values in this table are illustrative and intended to show the trend of increasing excitation energy with decreasing solvent polarity, a phenomenon that could be modeled for this compound using C-PCM. These are not specific experimental or calculated data.
Computational Studies on Intermolecular Interactions and Energetics of Molecular Assemblies
Understanding the non-covalent interactions that govern the formation of molecular assemblies is crucial for predicting the structure and stability of materials based on this compound.
Computational methods, particularly DFT with dispersion corrections (DFT-D), are well-suited to study these interactions. For this compound, these calculations would focus on:
π-π Stacking: The interactions between the aromatic bipyridinium rings of adjacent molecules.
van der Waals Interactions: The forces between the long decyl chains, which would be significant in the formation of aggregates.
Ion-Pairing and Hydrogen Bonding: The electrostatic interactions between the bipyridinium cation and the iodide anion, as well as potential hydrogen bonds with solvent molecules or other components in a mixture.
By calculating the energetics of different arrangements, these studies can predict the most stable crystal packing or the preferred structure of self-assembled monolayers on surfaces. For related bipyridinium systems, studies have shown how hydrogen bonding and π-π interactions dictate the supramolecular architecture.
Supramolecular Assemblies and Intermolecular Interactions
Investigation of Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)
The electron-deficient bipyridinium unit of viologens is an excellent guest for various macrocyclic hosts, most notably cucurbit[n]urils (CB[n]). Cucurbit nih.govuril (CB nih.gov), with its sizeable cavity, is particularly well-suited to encapsulate the viologen core. Studies on analogous viologen derivatives, such as 1-ethyl-1′-benzyl-4,4′-bipyridinium, demonstrate the formation of stable 1:1 host-guest complexes with CB nih.gov in aqueous solutions. nih.govresearchgate.net
In such a complex, the viologen unit is threaded through the cavity of the CB nih.gov host. researchgate.net The decyl chain of 1-Decyl-[4,4'-bipyridin]-1-ium iodide would remain outside the host cavity, where its hydrophobic nature could drive further association, potentially leading to the formation of pseudorotaxane-based supramolecular polymers or vesicles. acs.orgrsc.org The binding affinity and dynamics are influenced by various factors, including the competition for the cavity with solvent molecules and the nature of the counterion. nih.govqueensu.ca Theoretical calculations confirm that while the viologen guest resides within the CB nih.gov cavity, the associated counterions, such as iodide, are typically located outside. researchgate.net
Table 1: Host-Guest Complexation Characteristics of Viologens with Cucurbit nih.govuril
| Guest Molecule | Host Molecule | Stoichiometry | Key Findings | Reference |
|---|---|---|---|---|
| 1-Ethyl-1′-benzyl-4,4′-bipyridinium (BEV) | Cucurbit nih.govuril (CB nih.gov) | 1:1 | Formation of a stable inclusion complex confirmed by NMR and MS. Counterions remain outside the cavity but influence redox chemistry. | nih.govresearchgate.net |
| Viologen-Naphthalene Dyad | Cucurbit nih.govuril (CB nih.gov) | 2:1 (Guest:Host) | Formation of a ternary complex leading to supramolecular polymers. | acs.org |
| General Viologen Derivatives | Cucurbit[n]urils (CB[n]) | 1:1 or 2:1 | Binding is driven by hydrophobic effects and ion-dipole interactions. Can be used to construct molecular machines and responsive systems. | rsc.orgresearchgate.net |
Aggregation Behavior and Self-Organization in Solution and at Interfaces Driven by the Decyl Chain
The amphiphilic nature of this compound, imparted by its polar bipyridinium head and nonpolar decyl tail, is a powerful driver for self-organization in solution.
In aqueous media, once the concentration exceeds a specific threshold known as the critical micelle concentration (CMC), the molecules aggregate to minimize the unfavorable contact between the hydrophobic decyl chains and water. This behavior is well-documented for similar long-chain pyridinium (B92312) salts, such as dodecyl pyridinium iodide, which readily form micelles in water. scispace.com The change in the absorption spectrum of the compound with increasing concentration can be used to determine the CMC. scispace.com
Depending on the concentration, solvent, and presence of other species (like macrocyclic hosts), these aggregates can adopt various morphologies, including spherical micelles, cylindrical rods, vesicles, or more complex supramolecular polymers. acs.orgrsc.org Dynamic light scattering (DLS) and electron microscopy (FESEM, TEM) are crucial techniques for characterizing the size and shape of these nanostructures, which can range from nanometers to micrometers. acs.org For instance, a viologen-naphthalene guest, upon complexation with CB nih.gov, was shown to form large supramolecular aggregates in the micrometer range. acs.org
The planar, electron-deficient bipyridinium rings are prone to engage in π-π stacking interactions. These interactions are a key stabilizing force in the aggregation of viologen derivatives, both in solution and in the solid state. mdpi.comnih.gov In crystal structures of related bipyridinium compounds, these interactions lead to ordered stacks with specific centroid-to-centroid distances, often in the range of 3.5 to 3.8 Å. mdpi.comitu.edu.tr
Furthermore, the electron-accepting nature of the dicationic viologen unit facilitates the formation of charge-transfer (CT) complexes with electron-donating species. The iodide counterion itself can act as an electron donor, giving rise to a characteristic CT absorption band. researchgate.net This phenomenon is highly sensitive to the solvent environment. The formation of CT complexes is often visually apparent through a distinct color change; for example, viologen-glutamide assemblies produce an orange-colored solution with an absorption band around 470 nm. nih.gov The strength and spectral signature of these CT interactions provide insight into the electronic communication between the component molecules within the supramolecular assembly. nih.govmdpi.com
Elucidation of the Role of Counterions and Alkyl Chain Length on Supramolecular Architecture
Studies on various viologen salts have shown that the counterion can significantly modify the resulting supramolecular package. nih.govrsc.org While the fundamental host-guest interaction with a macrocycle like CB nih.gov might persist with different counterions (e.g., Cl⁻, Br⁻, I⁻, PF₆⁻), properties such as redox behavior and aggregation can be affected. nih.gov In some crystal structures, counterions like chloride are observed to form extensive hydrogen bond networks, whereas iodide ions may engage in charge-transfer interactions with the bipyridinium rings. researchgate.net The choice of counterion can thus be a tool to tune the morphology of the resulting aggregates, which can range from rod-like structures to vesicles. nih.gov
The length of the N-alkyl chain is another critical design parameter. The decyl chain in this compound provides a strong hydrophobic driving force for aggregation. Systematic studies on other systems have shown that alkyl chain length directly influences the properties of supramolecular assemblies. nih.gov For instance, in 2D molecular networks, a counter-intuitive relationship was found where shorter alkyl chains led to a larger thermal expansion coefficient. nih.gov In the context of viologens adsorbed on surfaces, changing the alkyl chain from ethyl to heptyl resulted in dramatically different ordered structures. polymer.cn The chain length also alters the kinetics of electron transfer in viologen-based polymers, demonstrating its role in modulating the functional properties of the material. researchgate.net
Table 2: Influence of Molecular Components on Viologen Supramolecular Assemblies
| Variable Component | System Studied | Observed Effect | Reference |
|---|---|---|---|
| Counterion | Cationic gold(I) complexes | Different counterions (I⁻ vs. OTf⁻) led to vastly different aggregate morphologies (rods vs. soluble complexes). | nih.gov |
| Counterion | 1-Ethyl-1′-benzyl-4,4′-bipyridinium + CB nih.gov | Different anions (Cl⁻, Br⁻, I⁻, PF₆⁻) had a measurable effect on the UV-Vis titration and redox chemistry of the host-guest complex. | nih.gov |
| Alkyl Chain Length | Hexabenzocoronene on Au(111) | Increasing chain length from butyl to dodecyl decreased the thermal expansion coefficient of the 2D network. | nih.gov |
| Alkyl Chain Length | Alkylated viologens on Cu(100) electrode | Heptyl viologen formed highly ordered 2D arrays, while ethyl viologen did not show similar ordering. | polymer.cn |
Design and Characterization of Supramolecular Gels and Soft Materials
The self-assembly properties of this compound make it a promising candidate as a low-molecular-weight gelator (LMWG). Supramolecular gels are formed when LMWGs self-assemble into a three-dimensional network, typically composed of entangled fibers, that immobilizes the solvent. nih.gov
The formation of a gel is often triggered by a change in temperature or solvent composition and can be confirmed visually by inverting the vial. nih.gov For viologen-based systems, gelation can be driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions. ens-lyon.fr A key strategy in designing such materials involves the functionalization of the bipyridinium core to promote orthogonal supramolecular interactions that build up the 3D network. ens-lyon.fr
A particularly interesting feature of viologen-based gels is their potential for stimuli-responsiveness. The reversible redox activity of the viologen unit allows for the assembly and disassembly of the gel network to be controlled by an electrical or photochemical stimulus. ens-lyon.fr The reduction of the viologen dication (V²⁺) to its radical cation (V⁺•) can trigger a reorganization, such as the dimerization of the radical species, leading to a sol-gel transition. ens-lyon.fr The mechanical properties of these soft materials can be characterized using rheology, while techniques like powder X-ray diffraction (PXRD) on the dried gel (xerogel) can provide insight into the molecular packing within the gel fibers. nih.gov
Academic Applications and Functional Materials Research
Photoelectrochemical Systems and Light-Driven Processes Utilizing the Compound
The exploration of 1-Decyl-[4,4'-bipyridin]-1-ium iodide in photoelectrochemical systems is an emerging area of research. Light-driven processes are fundamental to converting solar energy into other usable forms, and the redox-active nature of viologens makes them promising candidates for such applications. nih.govnih.govrsc.org Research in this domain investigates how the incorporation of this compound can facilitate and enhance photoinduced electron transfer processes. rsc.org The long decyl chain can influence the compound's solubility and its interaction with other components in a photoelectrochemical cell, potentially affecting the efficiency of light-driven reactions such as water splitting or carbon dioxide reduction. uky.edu While detailed studies specifically on the decyl derivative are still developing, the broader research on long-chain viologens suggests potential for its use as an electron mediator or as part of a photosensitizing dye complex.
Catalysis and Organocatalysis Mediated by this compound
The catalytic properties of this compound are a significant focus of academic inquiry, spanning both redox and heterogeneous catalysis.
Exploration in Redox Catalysis for Organic Transformations
As a redox-active organic molecule, this compound holds potential as a mediator in a variety of organic transformations. mdpi.com The bipyridinium core can undergo reversible one-electron reduction to form a stable radical cation, a property that is central to its function in redox catalysis. nih.govresearchgate.net The electrochemical properties, such as the redox potential, can be tuned by the substituents on the nitrogen atoms. researchgate.netfrontiersin.org The presence of the decyl group can influence the solubility of the catalyst in different organic solvents, which is a crucial factor for its application in various reaction media. Researchers are investigating its ability to facilitate single-electron transfer processes in reactions such as reductions, oxidations, and radical-mediated transformations.
Fundamental Research in Sensing Mechanisms and Prototype Chemo/Biosensor Development
The development of chemosensors and biosensors based on this compound is another promising research direction. The fundamental principle behind its use in sensing lies in the change of its optical or electrochemical properties upon interaction with a target analyte. nih.govresearchgate.net For instance, the binding of an analyte could trigger a change in the redox state of the bipyridinium core, leading to a detectable signal. The decyl chain can play a role in creating specific binding pockets or in modulating the sensor's interaction with different chemical environments.
In the context of biosensors, researchers are exploring the integration of this compound with biological recognition elements. nih.govrsc.orgresearchgate.netmdpi.com This could involve its use as a redox mediator to facilitate electron transfer between an enzyme and an electrode, or as a component of a more complex sensing platform where its interaction with a biological target generates a measurable signal. While the field is still in its early stages for this specific compound, the versatility of viologens provides a strong foundation for future developments. researchgate.netwm.edu
Electrochromic Materials and Devices: Focusing on Fundamental Mechanisms and Novel Architectures
The electrochromic properties of viologens are well-established, and this compound is no exception. Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Asymmetric 4,4'-bipyridinium salts, such as those with different alkyl chains on the nitrogen atoms, have been shown to exhibit electrochromic behavior, typically transitioning from a colored state (often blue or yellow) to a transparent state upon a change in their redox state. nih.gov
Research in this area focuses on understanding the fundamental mechanisms of this color change and on the design of novel electrochromic device architectures. The incorporation of this compound into solid-state electrochromic cells is a key area of investigation. This often involves creating a composite material containing the bipyridinium salt, a polymer electrolyte, and inorganic nanoparticles like TiO2. nih.gov The presence of the decyl chain can affect the solubility and film-forming properties of the electrochromic layer, which in turn influences the performance of the device, including its response time and cycling stability. researchgate.net
| Property | Observation for Asymmetric Bipyridinium Nanocomposites |
| Electrochromic Transition | Blue to transparent yellow nih.gov |
| Device Response Time | Within 7 seconds for a step potential of +/- 2V nih.gov |
| Coloration Efficiency | 117 cm²/C nih.gov |
| Redox Cyclability | Longer than cells without TiO2 nanoparticles nih.gov |
Integration into Hybrid Materials and Advanced Composites for Specific Research Goals
The integration of this compound into hybrid materials and advanced composites is a strategy to create new functional materials with tailored properties. By combining the unique characteristics of the bipyridinium salt with those of other materials, such as polymers or inorganic frameworks, researchers aim to achieve synergistic effects.
Conclusion and Future Academic Research Directions
Summary of Key Academic Findings and Contributions
Academic research has firmly established that asymmetrically substituted viologens, such as 1-Decyl-[4,4'-bipyridin]-1-ium iodide, are fundamental building blocks for advanced functional materials. The key characteristic of these compounds is their ability to undergo reversible reduction-oxidation (redox) reactions. The mono-quaternized nature of this specific compound makes it a crucial intermediate in the synthesis of more complex, asymmetrically functionalized viologens.
Key findings in the field include:
Redox Behavior : Like their di-substituted counterparts, mono-substituted 4,4'-bipyridinium ions exhibit distinct electrochemical behavior. Their reduction potential and the stability of the resulting radical species are influenced by factors such as pH and the nature of the substituent. lookchemmall.com
Synthesis and Functionalization : The synthesis of bipyridine derivatives is a well-explored area, with methods like Ullmann coupling and Stille coupling being historically significant. nih.govnih.gov The synthesis of this compound typically involves the quaternization of 4,4'-bipyridine (B149096) with an alkyl halide (1-iododecane). This process serves as a foundational step for creating materials with tunable properties.
Electrochromic Properties : Viologens are renowned for their electrochromic properties, changing color reversibly upon electrochemical reduction. mdpi.com While di-substituted viologens are more commonly used in devices, the principles apply to the broader class. The introduction of long alkyl chains like the decyl group can influence solubility in various solvents and the self-assembly properties of the molecule, which in turn affects the performance of electrochromic films.
Unresolved Challenges and Open Research Questions in the Field
Despite significant progress, several challenges and open questions remain in the study of viologen derivatives, including this compound.
Chemical Stability : A primary challenge is the chemical stability of the viologen radical cations, especially in the presence of oxygen and in neutral or alkaline aqueous solutions. acs.org A proposed major degradation pathway involves the nucleophilic attack by hydroxide (B78521) anions, leading to the cleavage of the N-substituent (dealkylation). acs.org Understanding and mitigating this degradation is crucial for long-term device applications.
Solubility and Aggregation : The solubility of viologen salts is highly dependent on the nature of the substituents and counter-ions. While long alkyl chains can enhance solubility in organic solvents, they can also promote aggregation in aqueous media, which can affect electrochemical and optical properties. researchgate.net The precise control of aggregation behavior remains an active area of research.
Device Performance and Longevity : In applications like electrochromic devices, issues such as slow switching speeds, and limited long-term cycling stability can be problematic. grafiati.com These issues are often linked to the degradation of the viologen material itself or interactions with other components in the device, such as the electrolyte. nih.gov
A data table summarizing key challenges is presented below.
| Challenge | Description | Key References |
| Chemical Instability | Degradation of the viologen radical cation, particularly via dealkylation in the presence of oxygen or hydroxide ions. | acs.org |
| Limited Solubility | Poor solubility in certain solvents can hinder practical applications in devices like aqueous redox flow batteries. | researchgate.net |
| Device Durability | Issues with long-term cycling stability and performance degradation in electrochromic and other devices. | grafiati.com |
| Synthesis Efficiency | The strong coordination of bipyridine products with metal catalysts can decrease catalytic activity and yield in some synthetic routes. | nih.gov |
Potential Avenues for Future Academic Exploration and Methodological Advancements
Future research is poised to address the current limitations through innovative molecular design and methodological improvements.
Molecular Engineering for Enhanced Stability : A promising direction is the synthesis of new viologen derivatives with improved stability. This can be achieved through "molecular engineering," for instance, by introducing steric hindrance near the nitrogen atoms to protect against nucleophilic attack. acs.org Exploring different N-substituents and modifying the bipyridine core are key strategies. mdpi.com
Advanced Synthesis Methods : While classic coupling reactions are effective, there is a continuous search for more efficient, sustainable, and versatile synthetic methods for bipyridine derivatives. nih.gov This includes the development of novel catalytic systems that are more tolerant to the coordinating nature of the bipyridine products.
Novel Electrolyte Systems : For electrochromic applications, the development of advanced electrolytes, such as ionic liquids (ILs) and solid-state electrolytes, is a major focus. nih.govmdpi.com These can offer a wider operating voltage window, improved thermal stability, and enhanced device longevity compared to traditional organic solvent-based electrolytes. nih.gov
Expanding Applications : Future work will likely explore the integration of viologen derivatives into new application areas. Their unique redox and optical properties make them candidates for use in molecular machines, memory devices, and advanced sensors. rsc.orgfrontiersin.org
Broader Academic Impact on Materials Science and Organic Electronics Research
The research on this compound and the broader viologen family has a significant impact on several scientific fields.
Materials Science : Viologens are model systems for studying electron transfer processes and self-assembly. The ability to tune their properties through chemical synthesis provides a rich platform for creating "smart" materials that respond to external stimuli like voltage. mdpi.com This has direct implications for the development of electrochromic smart windows, which can modulate light and heat, leading to energy savings in buildings. mdpi.com
Organic Electronics : In organic electronics, viologens are key components in displays, sensors, and memory devices. rsc.org Their function often relies on the stability of their different redox states. Research into improving the stability and performance of viologens contributes directly to the advancement of organic electronic devices that are flexible, lightweight, and potentially low-cost. grafiati.com
Energy Storage : The reversible redox behavior of viologens makes them promising candidates for active materials in aqueous organic redox flow batteries (AORFBs). researchgate.net These batteries offer a potentially cost-effective and safer alternative for large-scale energy storage. However, challenges related to stability and solubility in aqueous electrolytes must be overcome for practical implementation. researchgate.net
The continued exploration of compounds like this compound and its derivatives will undoubtedly continue to fuel innovation across these interconnected fields of research.
Q & A
Q. What are the established synthetic routes for 1-decyl-[4,4'-bipyridin]-1-ium iodide, and how can purity be optimized?
The compound is typically synthesized via alkylation of 4,4'-bipyridine with 1-iododecyl under reflux conditions. A common protocol involves dissolving 4,4'-bipyridine in a polar aprotic solvent (e.g., acetonitrile or DMF), adding 1-iododecyl in molar excess (1.2–1.5 eq.), and heating at 60–80°C for 24–48 hours . Purity is enhanced by recrystallization from ethanol/water mixtures or column chromatography using silica gel with a methanol/chloroform gradient. Post-synthesis characterization via NMR (e.g., alkyl chain protons at δ 0.8–1.5 ppm and bipyridinium protons at δ 8.5–9.5 ppm) and elemental analysis ensures structural fidelity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- UV-Vis spectroscopy : Bipyridinium salts exhibit strong absorption bands in the 250–400 nm range due to π→π* transitions; shifts in λmax indicate electronic interactions (e.g., with cucurbiturils) .
- NMR : and NMR in DMSO-<i>d</i>6 resolve alkyl chain integration and bipyridinium aromatic protons, with distinct splitting patterns confirming regiochemistry .
- X-ray crystallography : SHELXL or OLEX2 software refines crystal structures, highlighting cation-anion packing and intermolecular interactions (e.g., π-stacking of bipyridinium cores) .
Advanced Research Questions
Q. How does the decyl chain influence the compound’s electrochemical behavior and supramolecular assembly?
The hydrophobic decyl chain promotes amphiphilic self-assembly in aqueous media, forming micelles or vesicles that stabilize charge-transfer complexes with cucurbiturils (e.g., CB[7] or CB[8]) . Electrochemically, the alkyl chain length modulates redox potentials: longer chains (e.g., decyl vs. methyl) increase hydrophobicity, shifting reduction potentials by 20–50 mV due to solvation effects. Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) typically shows two reversible one-electron redox waves at E1/2 ≈ −0.4 V and −0.8 V vs. Ag/AgCl .
Q. What strategies resolve contradictions in reported mechanochemical response data for viologen derivatives?
Discrepancies in mechanochromic or bond-scission behavior often arise from crystallinity differences or solvent history. For example:
- Crystalline vs. amorphous phases : Ball-milled samples may show altered fluorescence vs. single-crystal XRD data .
- Solvent annealing : Post-synthesis treatment with THF/water can reset supramolecular packing, reconciling divergent mechanochemical trends .
- Cross-validation : Pair AFM-based force spectroscopy with in-situ Raman to correlate mechanical stress and bond dissociation .
Q. How can this compound be integrated into redox-active polymers or molecular batteries?
As a viologen derivative, it serves as a reversible electron acceptor in:
- Polymer matrices : Copolymerize with acrylates via RAFT polymerization, leveraging the decyl chain for phase-segregated conductive domains .
- Battery electrolytes : Dissolve in ionic liquids (e.g., BMIM-PF6) to enable high cyclability (≥500 cycles) with Coulombic efficiency >99% .
- Photoelectrodes : Layer-by-layer assembly with TiO2 nanoparticles enhances visible-light charge separation, monitored by transient absorption spectroscopy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
